[(5-Bromo-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine
Description
(5-Bromo-2-fluorophenyl)methylamine (CAS: 1040309-24-7) is a halogenated arylalkylamine with the molecular formula C₁₂H₁₇BrFN and a molecular weight of 274.17 g/mol . The compound features a 5-bromo-2-fluorophenyl group attached to a methylene bridge, which is further connected to a branched 3-methylbutan-2-yl amine moiety.
Properties
Molecular Formula |
C12H17BrFN |
|---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H17BrFN/c1-8(2)9(3)15-7-10-6-11(13)4-5-12(10)14/h4-6,8-9,15H,7H2,1-3H3 |
InChI Key |
KENRIABLUJZXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 5 and 2 positions, respectively.
Amination: The brominated and fluorinated phenyl derivative is then reacted with an amine, specifically 3-methylbutan-2-amine, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of (5-Bromo-2-fluorophenyl)methylamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Reactions: Utilizing catalysts to enhance the efficiency of bromination, fluorination, and amination reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluorophenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, oxides, and reduced amine compounds.
Scientific Research Applications
(5-Bromo-2-fluorophenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogenated Phenyl Groups
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups | Reported Activities/Properties |
|---|---|---|---|---|---|
| (5-Bromo-2-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | 5-Br, 2-F on phenyl | Branched alkylamine, bromo, fluoro | No bioactivity data available |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 260.15 | 4-Br, 3-F on phenyl | Linear alkylamine, bromo, fluoro | No bioactivity data available |
| N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | C₁₃H₁₁BrN₂O₂ | 307.15 | 3-Br, 2-CH₃ on phenyl | Amide, lactam tautomer | Crystallographic planar conformation |
Key Observations:
- Substituent Position Effects: The position of halogens on the phenyl ring significantly impacts electronic properties.
- Amine Branching : The 3-methylbutan-2-yl group in the target compound introduces greater steric bulk compared to the butan-2-yl group in the analog from , which could influence lipophilicity and metabolic stability .
Bioactive Halogenated Amines and Derivatives
- While the target compound lacks reported bioactivity, its fluorophenyl moiety suggests possible utility in drug discovery.
- Olefinic Amines (EP 1 171 127 B1): Patent compounds like (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine emphasize the role of conjugated systems in enhancing reactivity or binding affinity . The target compound’s rigid arylalkyl structure contrasts with these flexible olefinic analogs.
Research Implications and Gaps
- Structure-Activity Relationships (SAR) : The absence of bioactivity data for (5-Bromo-2-fluorophenyl)methylamine limits SAR conclusions. Comparative studies with fluorinated thiadiazoles or olefinic amines are warranted.
- Synthetic Optimization : and provide methodologies for amine functionalization that could be adapted to improve the target compound’s yield or purity.
Biological Activity
(5-Bromo-2-fluorophenyl)methylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a phenyl ring substituted with bromine and fluorine atoms, linked to a methylamine group. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that substituted amines, including (5-Bromo-2-fluorophenyl)methylamine, exhibit significant antimicrobial properties against various bacterial strains. The presence of halogen atoms in the structure enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 12.5 µg/mL | |
| Staphylococcus aureus | 6.25 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Properties
The compound has also shown promise in anticancer research. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with (5-Bromo-2-fluorophenyl)methylamine resulted in a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The compound was found to induce apoptosis as confirmed by flow cytometry analysis.
The biological activity of (5-Bromo-2-fluorophenyl)methylamine can be attributed to several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors involved in cellular signaling pathways, influencing gene expression related to apoptosis and cell growth.
- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes critical for cancer cell metabolism, thereby slowing down tumor growth.
- Cell Membrane Disruption : The halogen substitutions enhance the lipophilicity of the molecule, allowing it to disrupt bacterial membranes effectively.
Research Findings
Recent studies have focused on the synthesis and characterization of (5-Bromo-2-fluorophenyl)methylamine, exploring its potential applications in drug development.
Synthesis Methods
The compound can be synthesized through various methods, ensuring high yields and purity. Common synthetic routes include:
- N-Alkylation : Reacting 5-bromo-2-fluorobenzaldehyde with (3-methylbutan-2-yl)amine under basic conditions.
- Reductive Amination : Using reducing agents to convert corresponding imines derived from the aldehyde and amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
